硒酸铜(2+)

描述

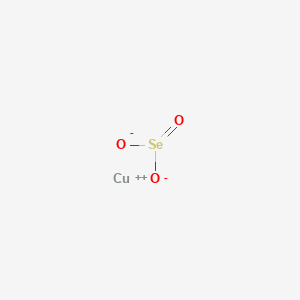

Copper(2+) selenite, a compound involving copper and selenium, is a subject of interest due to its potential applications in various fields such as catalysis and materials science. The synthesis, structure, and properties of copper selenite and related compounds have been explored in several studies .

Synthesis Analysis

Copper selenites can be synthesized through various methods, including chemical vapor transport reactions . The synthesis of nanosized copper selenides has been achieved via a simple hydrothermal method, which involves the reaction between copper salt and SeCl4 in water . Different compositions of copper selenides can be obtained by altering the molar ratio of the precursors, and the effects of various factors such as copper salt, surfactant, amount of hydrazine, reaction time, and temperature on the morphology and particle size of the products have been investigated .

Molecular Structure Analysis

The molecular structure of copper selenite chloride Cu5(SeO3)4Cl2 has been determined using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P2(1)/c, with distinct copper atoms having different coordination polyhedra connected by corner and edge sharing to form a framework. The selenium atoms have [SeO3E] coordination, where E represents the lone pair on Se(IV), and they are isolated from each other, only bonding to the Cu-coordination polyhedra .

Chemical Reactions Analysis

Copper catalysts have been employed in various chemical reactions involving selenium. For instance, copper-catalyzed methods have been developed for the synthesis of biologically important ebselen and related analogues containing a Se-N bond . Additionally, copper oxide nanoparticles have been used to catalyze the C-Se cross-coupling reaction, providing a route for the synthesis of symmetrical diaryl selenides .

Physical and Chemical Properties Analysis

Copper selenides have been shown to possess electrocatalytic activity, particularly for the water oxidation reaction, which is significant for energy conversion devices . The magnetic properties of copper selenite compounds, such as Cu5(SeO3)4Cl2, have been studied, revealing antiferromagnetic interactions and Néel magnetic ordering at low temperatures with small ferromagnetic canted moments due to Dzyaloshinskii-Moriya spin exchange . The optical properties of copper selenides have also been explored using photoluminescence (PL) .

科学研究应用

Antioxidant Role and Biological Implications

铜和硒化合物,包括硒酸铜(II),作为抗氧化剂发挥着重要作用。这些元素对于各种生物过程至关重要,包括酶促反应和针对氧化应激的细胞防御机制。铜、硒和其他微量元素之间错综复杂的平衡和相互作用强调了它们在维持细胞稳态和健康方面的集体重要性(Tapiero, Townsend, & Tew, 2003)。

Nanomaterial Synthesis and Applications

硒酸铜(II)用作合成硒化铜纳米结构的前体。这些纳米结构已被探索用于各种应用,包括热电、光热疗法以及锂离子电池的电极材料。值得注意的是,已经实现了克级硒化铜纳米结构的环境友好简便合成,突出了可扩展生产在工业应用中的潜力(Chen, Li, & Dou, 2015)。

Energy Storage and Conversion

源自硒酸铜(II)的材料已显示出作为锂离子电池负极材料的希望,表现出显着的容量和循环性能。已经探索了这些材料与锂离子的转化反应机理,以了解它们在能量存储技术中的潜力(Hong, Park, Jung, & Kang, 2020)。

Photothermal Therapy

源自硒酸铜(II)前体的硒化铜纳米晶体已被研究用于光热疗法中的应用。这些纳米晶体表现出很强的近红外光吸收,使其适用于通过将光转化为靶向癌细胞中的热量来进行非侵入性癌症治疗方法(Hessel et al., 2011)。

Membrane Technology and Biofouling

将硒和铜纳米颗粒(包括源自硒酸铜(II)的纳米颗粒)掺入聚醚砜膜中已显示出可以提高防污性能和蛋白质截留率。对于水处理技术和先进过滤系统的开发,这种应用至关重要(Akar, Asar, Dizge, & Koyuncu, 2013)。

Optoelectronic and Solar Cell Applications

对温度对硒化铜薄膜(可能源自硒酸铜(II))的影响的研究表明,它们在光电器件和太阳能电池中具有巨大的潜力。这些材料的独特特性,例如它们的带隙和光敏性,使它们适用于电子工业中的各种应用(Rajendran, Arulmozhi, Muthumari, & Vijayalakshmi, 2016)。

安全和危害

属性

IUPAC Name |

copper;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRBLFVQPTZFAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

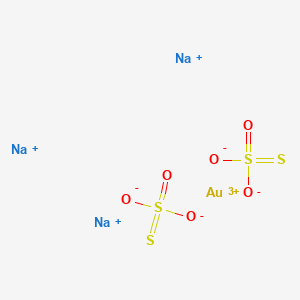

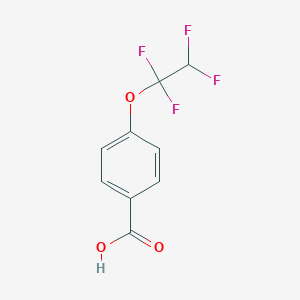

[O-][Se](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907163 | |

| Record name | Copper selenite (Cu(SeO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(2+) selenite | |

CAS RN |

10214-40-1 | |

| Record name | Cupric selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010214401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper selenite (Cu(SeO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2Y4101Z3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)